(R)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate

Chiral Building Blocks Enantiomeric Purity SAR Studies

(R)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate (CAS 1601461-43-1) is an enantiopure, protected 3-fluoro-3-aminomethylpyrrolidine derivative. It is characterized by a chiral (R)-configuration at the 3-position of the pyrrolidine ring, a Boc-protected amine, and a free aminomethyl group.

Molecular Formula C10H19FN2O2
Molecular Weight 218.27
CAS No. 1601461-43-1
Cat. No. B3323119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate
CAS1601461-43-1
Molecular FormulaC10H19FN2O2
Molecular Weight218.27
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)(CN)F
InChIInChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13-5-4-10(11,6-12)7-13/h4-7,12H2,1-3H3/t10-/m1/s1
InChIKeyAIGHVUMGNOAZIB-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate (CAS 1601461-43-1) – A Chiral Fluorinated Pyrrolidine Building Block for Medicinal Chemistry


(R)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate (CAS 1601461-43-1) is an enantiopure, protected 3-fluoro-3-aminomethylpyrrolidine derivative. It is characterized by a chiral (R)-configuration at the 3-position of the pyrrolidine ring, a Boc-protected amine, and a free aminomethyl group . This combination of features makes it a versatile bifunctional building block for the synthesis of fluorinated pharmaceutical compounds, particularly where stereochemistry and fluorine-mediated conformational effects are critical [1].

Why (R)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate Cannot Be Replaced by Racemic or Regioisomeric Mixtures


Generic substitution with racemic or regioisomeric mixtures of fluoropyrrolidine building blocks fails to deliver the stereochemical and conformational purity required for structure-activity relationship (SAR) studies and scalable synthesis. Racemic 3-fluoro-3-aminomethylpyrrolidine introduces an uncontrolled mixture of enantiomers, which can lead to divergent biological activities in downstream compounds and ambiguous SAR interpretation [1]. The specific 3-fluoro-3-aminomethyl substitution pattern, distinct from 2- or 4-fluorinated analogs, uniquely modulates the pyrrolidine ring's conformation and the basicity of the adjacent amine, directly impacting target binding [2]. This necessitates the use of the single, defined (R)-enantiomer for reproducible and interpretable results in medicinal chemistry programs.

Quantitative Differentiation Evidence for (R)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate


Chiral Purity and Enantiomeric Excess of (R)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate vs. Racemate

The target compound is provided as a single (R)-enantiomer with a typical enantiomeric excess (ee) of ≥98%, as confirmed by chiral HPLC analysis. In contrast, the commercially available racemate (CAS 1228765-06-7) offers 0% ee . The use of a single, defined enantiomer is critical for generating unambiguous SAR data in drug discovery programs where stereochemistry dictates target engagement [1].

Chiral Building Blocks Enantiomeric Purity SAR Studies

Conformational Impact of 3-Fluoro-3-aminomethyl Substitution vs. 3-Fluoropyrrolidine

The introduction of a fluorine atom at the 3-position of pyrrolidine is known to influence ring pucker and the basicity of the adjacent amine. 3-Fluoropyrrolidine exhibits a pKa of the conjugate acid of ~9.0, whereas the addition of a 3-aminomethyl group in the target compound is expected to further modulate basicity, though direct experimental pKa values for this specific compound are not published [1]. This class-level inference suggests the target compound offers a distinct conformational profile compared to simpler 3-fluoropyrrolidine building blocks, which can translate to altered binding kinetics and selectivity in enzyme or receptor targets [2].

Conformational Analysis Fluorine Effects Medicinal Chemistry

Utility in Synthesizing Enantiopure Drug Candidates vs. Racemic Intermediates

The (R)-enantiomer of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate enables the asymmetric synthesis of complex molecules without the need for chiral resolution. The published synthesis of the enantiopure building block proceeds in 31% overall yield over eight steps, delivering gram-scale quantities suitable for medicinal chemistry campaigns [1]. Using racemic intermediates would necessitate chiral separation at a later stage, often resulting in significant yield loss and increased cost.

Asymmetric Synthesis Drug Discovery Chiral Resolution

Optimal Application Scenarios for (R)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate


Synthesis of Enantiopure Fluorinated Drug Candidates

The compound is ideally suited as a chiral building block for the construction of fluorinated pyrrolidine-containing drug candidates, particularly in neuroscience and oncology programs where fluorine's metabolic stability and conformational control are beneficial [1]. Its (R)-configuration ensures the stereochemical integrity of final compounds, avoiding the need for late-stage chiral resolution [2].

Structure-Activity Relationship (SAR) Exploration of 3-Fluoropyrrolidine Core

Medicinal chemists can use this building block to systematically explore the SAR around the 3-fluoropyrrolidine core. The free aminomethyl group allows for rapid derivatization into amides, sulfonamides, and ureas to probe binding interactions, while the Boc-protected amine serves as a handle for subsequent deprotection and further functionalization [1].

Metabolic Stability Enhancement in Lead Optimization

The strategic placement of the fluorine atom at the 3-position, combined with the aminomethyl group, can be leveraged to block oxidative metabolism at this site on the pyrrolidine ring. This modification has been shown to improve the metabolic stability of analogous heterocyclic systems in vitro, leading to enhanced pharmacokinetic profiles in vivo [1].

Quote Request

Request a Quote for (R)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.